molecular formula C11H11BrF2N2O2 B4242857 N-(2-bromo-4,6-difluorophenyl)-N'-propan-2-yloxamide

N-(2-bromo-4,6-difluorophenyl)-N'-propan-2-yloxamide

Cat. No.: B4242857
M. Wt: 321.12 g/mol
InChI Key: HIJAZINNGPYZCU-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-N’-isopropylethanediamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to an ethanediamide backbone, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-N’-isopropylethanediamide typically involves multi-step organic reactions. One common approach is the reaction of 2-bromo-4,6-difluoroaniline with isopropylamine under controlled conditions to form the desired ethanediamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-N’-isopropylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions are common, where the bromine or fluorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-N’-isopropylethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N’-isopropylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and fluorine atoms play a crucial role in binding to these targets, altering their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4,6-difluorophenyl isocyanate
  • N-(2-bromo-4,6-difluorophenyl)nicotinamide
  • N-(2-bromo-4,6-difluorophenyl)-2,2-dimethylpropanamide

Uniqueness

N-(2-bromo-4,6-difluorophenyl)-N’-isopropylethanediamide stands out due to its specific combination of bromine, fluorine, and isopropyl groups, which confer unique reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2N2O2/c1-5(2)15-10(17)11(18)16-9-7(12)3-6(13)4-8(9)14/h3-5H,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAZINNGPYZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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